In Vitro PD-1/PD-L1 Binding Affinity: NP19 Exhibits an IC50 of 12.5 nM, Superior to BMS-202 (18 nM) and Comparable to BMS-1001 (2.25 nM)
In a homogeneous time-resolved fluorescence (HTRF) assay measuring inhibition of human PD-1/PD-L1 interaction, PD-1/PD-L1-IN-NP19 exhibits an IC50 of 12.5 nM [1]. This potency is superior to the well-characterized biphenyl-based inhibitor BMS-202 (IC50 = 18 nM) [2] but less potent than the high-affinity binder BMS-1001 (IC50 = 2.25 nM) . The 1.44-fold improvement in IC50 over BMS-202 positions NP19 as an intermediate-potency tool with a distinct biphenyl ether chemotype that may offer advantages in selectivity or in vivo tolerability.
| Evidence Dimension | In vitro binding affinity (IC50) |
|---|---|
| Target Compound Data | 12.5 nM |
| Comparator Or Baseline | BMS-202 (IC50 = 18 nM); BMS-1001 (IC50 = 2.25 nM) |
| Quantified Difference | NP19 vs BMS-202: 1.44-fold more potent; NP19 vs BMS-1001: 5.56-fold less potent |
| Conditions | HTRF assay; human PD-1/PD-L1 protein-protein interaction |
Why This Matters
Scientific users selecting a PD-1/PD-L1 inhibitor for in vitro studies must consider that IC50 values alone do not dictate downstream functional outcomes; NP19's biphenyl ether scaffold may confer distinct binding kinetics and cellular activity compared to biphenyl-based BMS-202.
- [1] 用于肿瘤免疫治疗的新型免疫检查点PD-1/PD-L1小分子抑制剂的研究. 学位论文, 2021. View Source
- [2] BMS-202 (PD1-PDL1 inhibitor 2) - TargetMol Datasheet. View Source
